molecular formula C18H26BrN5O B2855331 5-Bromo-2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine CAS No. 2415465-85-7

5-Bromo-2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine

Cat. No.: B2855331
CAS No.: 2415465-85-7
M. Wt: 408.344
InChI Key: GUQRMYBJENZNTH-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a bromine atom, a pyrimidine ring, and multiple piperazine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine typically involves multiple steps. One common method involves the reaction of 5-bromo-2-chloropyrimidine with N-methylpiperazine to form an intermediate compound. This intermediate is then reacted with 4-(4-methylpiperazin-1-yl)but-2-yn-1-ol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The presence of multiple reactive sites allows for coupling reactions with other organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine

Uniqueness

5-Bromo-2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is unique due to its complex structure, which includes multiple piperazine and piperidine moieties. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-bromo-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrN5O/c1-22-9-11-23(12-10-22)6-2-3-13-25-17-4-7-24(8-5-17)18-20-14-16(19)15-21-18/h14-15,17H,4-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQRMYBJENZNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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